molecular formula C15H13N5O2 B2822172 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034266-37-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2822172
CAS No.: 2034266-37-8
M. Wt: 295.302
InChI Key: ZEIHWMPUQLZKMR-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that features both a triazole and an isoxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their stability and ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves a multi-step process. One common method includes the use of click chemistry to form the triazole ring. This involves the 1,3-dipolar cycloaddition of azides and alkynes, often catalyzed by copper(I) ions . The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-ketoesters .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to scale up the reactions efficiently .

Mechanism of Action

The mechanism by which (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The triazole and isoxazole rings can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone apart is its unique combination of triazole and isoxazole rings, which can provide a broader range of interactions with biological targets. This makes it a versatile compound for various applications in scientific research and drug discovery .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that exhibits a complex structure comprising a triazole ring and an isoxazole moiety. This structural diversity suggests a potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O
Molecular Weight278.31 g/mol
CAS Number2034288-96-3

Mechanisms of Biological Activity

Research indicates that compounds containing triazole and isoxazole rings often exhibit significant pharmacological properties. The biological activities of such compounds are attributed to their ability to interact with various biological targets, which can include enzymes, receptors, and other proteins involved in disease processes.

Potential Pharmacological Effects

  • Anticancer Activity :
    • Triazole derivatives have been shown to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. In silico studies suggest that this compound may interact favorably with protein targets involved in cancer progression, enhancing its therapeutic potential against tumors .
  • Anti-inflammatory Properties :
    • The presence of the triazole moiety has been linked to anti-inflammatory effects, potentially through the inhibition of pathways associated with inflammation . Compounds similar to this one have been reported to reduce inflammatory markers in vitro and in vivo.
  • Antimicrobial Activity :
    • Triazoles are known for their antimicrobial properties, particularly against fungal pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity . This compound's structural features may enhance its efficacy against various microbial strains.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds with triazole and isoxazole structures:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their biological activities. Results indicated that these compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 13.67 to 18.62 µM .
  • Isoxazole Derivatives : Research on isoxazole-containing compounds has shown promising results in terms of anti-inflammatory and analgesic effects. These findings suggest that the incorporation of isoxazole into the compound may contribute positively to its overall biological profile .

Interaction Studies

Computational methods such as molecular docking and dynamics simulations have been employed to predict the interaction of this compound with biological targets:

Target ProteinBinding Affinity (kcal/mol)Predicted Activity
Protein Kinase A-8.5Anticancer
Cyclooxygenase (COX)-7.2Anti-inflammatory
Ergosterol Synthase-9.0Antifungal

These studies suggest that the compound may exhibit strong binding affinities to critical proteins involved in cancer and inflammation pathways.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(19-9-12(10-19)20-7-6-16-18-20)13-8-14(22-17-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHWMPUQLZKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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